molecular formula C14H12BrNO2 B3184633 Benzyl 2-amino-5-bromobenzoate CAS No. 1131587-72-8

Benzyl 2-amino-5-bromobenzoate

Cat. No.: B3184633
CAS No.: 1131587-72-8
M. Wt: 306.15 g/mol
InChI Key: XDDGEYLWQYBDCH-UHFFFAOYSA-N
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Description

Benzyl 2-amino-5-bromobenzoate (CAS 52727-57-8) is a brominated aromatic ester featuring an amino group at the 2-position and a benzyl ester moiety. Its molecular formula is C₁₄H₁₂BrNO₂, with an average molecular weight of 314.16 g/mol. This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly as a precursor for reductive amination or coupling reactions due to its reactive amino and bromine substituents .

Properties

CAS No.

1131587-72-8

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15 g/mol

IUPAC Name

benzyl 2-amino-5-bromobenzoate

InChI

InChI=1S/C14H12BrNO2/c15-11-6-7-13(16)12(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-8H,9,16H2

InChI Key

XDDGEYLWQYBDCH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)Br)N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)Br)N

Origin of Product

United States

Comparison with Similar Compounds

Methyl 2-Amino-5-Bromobenzoate (CAS 52727-57-8)

  • Structure : Differs only in the ester group (methyl vs. benzyl).
  • Properties: Lower molecular weight (C₉H₈BrNO₂; 256.07 g/mol) due to the smaller methyl ester. Higher solubility in polar solvents compared to the benzyl derivative.
  • Applications : Used as a model substrate in reductive amination studies. highlights its reaction with 3-oxocyclohexane-1-carbonitrile, achieving moderate yields (~60-70%) under optimized conditions .

Ethyl 2-Amino-3-Bromo-5-Methylbenzoate (CAS 1041853-51-3)

  • Structure : Features an ethyl ester, bromine at the 3-position, and a methyl group at the 5-position.
  • Properties: Increased steric hindrance from the ethyl group may reduce reactivity in nucleophilic substitutions.
  • Applications: Limited data, but its structural uniqueness suggests utility in synthesizing meta-substituted aromatic compounds .

Methyl 2-[(4-Biphenylylcarbonyl)Amino]-5-Bromobenzoate (CAS 307540-02-9)

  • Structure: Substituted with a biphenyl carbonyl group on the amino moiety.
  • Properties: Higher molecular weight (C₂₁H₁₆BrNO₃; 410.27 g/mol) enhances lipophilicity, making it suitable for hydrophobic interactions in drug design.

Benzyl 2-(Benzyloxy)-5-Bromobenzoate (CAS 850350-09-3)

  • Structure: Replaces the amino group with a benzyloxy substituent.
  • Properties: The electron-donating benzyloxy group decreases electrophilicity at the benzene ring, contrasting with the electron-withdrawing amino group in the parent compound. Reduced reactivity in amination reactions but increased stability under acidic conditions .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications
This compound 52727-57-8 C₁₄H₁₂BrNO₂ 314.16 Amino, benzyl ester, Br Pharmaceutical intermediates
Methyl 2-amino-5-bromobenzoate 52727-57-8 C₉H₈BrNO₂ 256.07 Amino, methyl ester, Br Reductive amination studies
Ethyl 2-amino-3-bromo-5-methylbenzoate 1041853-51-3 C₁₀H₁₂BrNO₂ 258.12 Ethyl ester, Br (3-position) Meta-substituted synthons
Benzyl 2-(benzyloxy)-5-bromobenzoate 850350-09-3 C₂₁H₁₇BrO₃ 409.26 Benzyloxy, benzyl ester, Br Materials science

Q & A

Q. How can low yields in scale-up synthesis be systematically addressed?

  • Troubleshooting :
  • Reaction Engineering : Use Dean-Stark traps to remove water and shift esterification equilibrium .
  • By-Product Analysis : Characterize impurities (e.g., di-brominated derivatives) via GC-MS and adjust stoichiometry .

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